Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate
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Overview
Description
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate is a complex biochemical compound. It is extensively employed in the biomedical sector, assuming the role of a precursor for pharmaceutical intermediates and therapeutic drugs. This compound exhibits antibacterial and antiviral activities, making it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection.
Preparation Methods
The synthesis of Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate involves multiple steps. One common method includes the acetylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like silver acetate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions often involve the use of specific catalysts and conditions to replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate is widely used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying the mechanisms of infection due to its antibacterial and antiviral properties.
Medicine: Development of new therapeutic drugs.
Industry: Used in the production of pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through its antibacterial and antiviral activities. It targets specific molecular pathways involved in the infection process, disrupting the normal function of bacterial and viral cells.
Comparison with Similar Compounds
Similar compounds include:
- Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranoside
- 2-(Acetylamino)-3,4,6-tri-O-benzyl-2-deoxyhexopyranose
- Benzyl 2,4,6-tri-O-acetyl-3-deoxy-3-[(trifluoroacetyl)amino]-beta-L-glucopyranoside
Compared to these compounds, Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside 4,6-Diacetate is unique due to its specific structure and the presence of multiple acetyl groups, which enhance its biological activity and make it a valuable precursor in pharmaceutical synthesis.
Properties
Molecular Formula |
C33H44N2O16 |
---|---|
Molecular Weight |
724.7 g/mol |
IUPAC Name |
[5-acetamido-4-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H44N2O16/c1-16(36)34-26-31(29(47-21(6)41)24(14-43-18(3)38)49-32(26)45-13-23-11-9-8-10-12-23)51-33-27(35-17(2)37)30(48-22(7)42)28(46-20(5)40)25(50-33)15-44-19(4)39/h8-12,24-33H,13-15H2,1-7H3,(H,34,36)(H,35,37) |
InChI Key |
ZOVWEZOICQPOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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